CID 71309997
Description
Properties
CAS No. |
302912-47-6 |
|---|---|
Molecular Formula |
C12H29N3Si2 |
Molecular Weight |
271.55 g/mol |
InChI |
InChI=1S/C12H29N3Si2/c1-10(2,3)13-16-15(12(7,8)9)17-14-11(4,5)6/h13-14H,1-9H3 |
InChI Key |
JURLYVIQRZXDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si]N(C(C)(C)C)[Si]NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71309997 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous chemicals. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 71309997 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 71309997 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71309997 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Analysis of the Evidence
The provided evidence spans diverse topics, including natural language processing models (e.g., BERT, Transformer, GPT-2) and chemical compounds (e.g., oscillatoxin derivatives, betulin-derived inhibitors). However, none of the documents explicitly mention CID 71309997 or provide structural, functional, or comparative data for this compound. Key observations include:
- and : Discuss chemical structures and chromatograms of compounds labeled as "CID" (e.g., oscillatoxin D, CID 101283546), but these are unrelated to this compound .


- : Details synthesis methods for a compound with CAS 7312-10-9 (PubChem CID 737737) and its analogs, but these are structurally distinct from this compound .
Potential Reasons for the Data Gap
(a) Unavailable or Proprietary Information
Proprietary compounds (e.g., pharmaceuticals under development) often lack publicly accessible data until patents or studies are released.
(b) Nomenclature or Database Discrepancies
For example:
- highlights inconsistencies in chemical naming and CAS numbering, which could complicate cross-referencing .
(c) Scope of the Provided Evidence
Recommendations for Future Research
To address this gap, the following steps are advised:
(a) Consult Specialized Databases
- PubChem : Verify this compound’s structural and functional data (https://pubchem.ncbi.nlm.nih.gov/ ).
- SciFinder or Reaxys : Search for peer-reviewed studies, patents, or synthetic pathways.
- ChEMBL : Check bioactivity data if the compound is pharmacologically relevant.
(b) Structural and Functional Comparison
If structural data for this compound becomes available, compare it with analogs using:
- QSAR (Quantitative Structure-Activity Relationship) : Predict properties like toxicity or binding affinity.
- Docking Studies : Analyze interactions with biological targets (e.g., enzymes, receptors).
(c) Experimental Validation
- Synthesis and Characterization : Follow protocols in for compound synthesis and NMR/GC-MS analysis .
Q & A
Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


